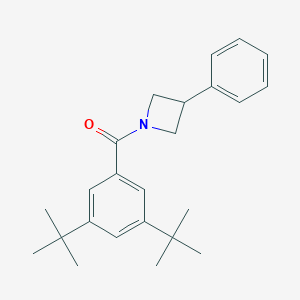
5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile, commonly known as ABT-737, is a small molecule inhibitor that selectively targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has been extensively studied for its potential therapeutic applications in various types of cancer, including leukemia, lymphoma, and solid tumors.
Mecanismo De Acción
ABT-737 selectively binds to anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, including 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile, Bcl-xL, and Bcl-w, with high affinity. This binding disrupts the interaction between anti-apoptotic and pro-apoptotic proteins, thereby releasing pro-apoptotic proteins such as Bax and Bak. The release of these pro-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and paclitaxel. ABT-737 has been shown to have minimal toxicity to normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-737 has several advantages as a research tool. It is a highly selective inhibitor of anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, allowing for the study of the specific role of these proteins in cancer cell survival. ABT-737 has also been shown to be effective in preclinical studies of various types of cancer, indicating its potential as a therapeutic agent.
However, there are also limitations to the use of ABT-737 in lab experiments. ABT-737 has poor solubility in aqueous solutions, which can limit its effectiveness in some experiments. Additionally, ABT-737 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of ABT-737. One direction is the development of more potent and selective inhibitors of anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family. Another direction is the investigation of the mechanisms of resistance to ABT-737 in cancer cells, which can inform the development of combination therapies. Finally, the clinical development of ABT-737 and its analogs as therapeutic agents for various types of cancer is an important future direction.
Métodos De Síntesis
The synthesis of ABT-737 involves several steps, including the condensation of 2-aminothiophenol and ethyl acetoacetate to form 2-acetylthiophene, which is then reacted with hydrazine hydrate to produce 2-acetylthiophene hydrazone. The hydrazone is further reacted with 2-bromo-1,3-benzothiazole to form 1-(2-acetylthiophenyl)-3-(2-bromo-1,3-benzothiazol-yl)prop-2-en-1-one. Finally, the propenone is reacted with ammonia and potassium cyanide to produce ABT-737.
Aplicaciones Científicas De Investigación
ABT-737 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to induce apoptosis in cancer cells by selectively binding to anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, thereby releasing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway. ABT-737 has been shown to be effective in preclinical studies of leukemia, lymphoma, and solid tumors.
Propiedades
Fórmula molecular |
C13H11N5S |
|---|---|
Peso molecular |
269.33 g/mol |
Nombre IUPAC |
5-amino-1-(1,3-benzothiazol-2-yl)-3-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H11N5S/c1-2-9-8(7-14)12(15)18(17-9)13-16-10-5-3-4-6-11(10)19-13/h3-6H,2,15H2,1H3 |
Clave InChI |
LNPNPUZKIMBVRV-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1C#N)N)C2=NC3=CC=CC=C3S2 |
SMILES canónico |
CCC1=NN(C(=C1C#N)N)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)





![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)
![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)